molecular formula C19H20FNO4S B7007668 N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide

N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide

Cat. No.: B7007668
M. Wt: 377.4 g/mol
InChI Key: YUNGSHSVEQGSIY-ZFWWWQNUSA-N
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Description

N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a fluoro-substituted phenyl ring, a methylsulfonyl group, and a cyclopropylacetamide moiety.

Properties

IUPAC Name

N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-25-14-8-6-12(7-9-14)15-10-13(15)11-18(22)21-17-5-3-4-16(20)19(17)26(2,23)24/h3-9,13,15H,10-11H2,1-2H3,(H,21,22)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNGSHSVEQGSIY-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2CC(=O)NC3=C(C(=CC=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)NC3=C(C(=CC=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the cyclopropyl ring: This step involves the cyclopropanation of a suitable alkene using reagents such as diazomethane or a Simmons-Smith reagent.

    Introduction of the fluoro and methylsulfonyl groups: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents (e.g., N-fluorobenzenesulfonimide) and sulfonylating agents (e.g., methanesulfonyl chloride).

    Coupling reactions: The final step involves coupling the cyclopropyl ring with the substituted phenyl ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of de-fluorinated analogs.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or modulating the activity of target enzymes.

    Interacting with receptors: Altering signal transduction pathways and cellular responses.

    Modifying protein functions: Affecting protein-protein interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide: Lacks the methylsulfonyl group.

    N-(3-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide: Lacks the fluoro group.

    N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide: Lacks the methoxy group.

Uniqueness

N-(3-fluoro-2-methylsulfonylphenyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide is unique due to the presence of all three substituents (fluoro, methylsulfonyl, and methoxy) on its phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

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